

# BI-1910: A Comparative Analysis of Efficacy in Combination with Pembrolizumab versus Monotherapy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | BI-1910   |           |
| Cat. No.:            | B15604077 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the investigational TNFR2 agonist, **BI-1910**, as a monotherapy and in combination with the PD-1 inhibitor pembrolizumab for the treatment of advanced solid tumors. The information is based on preliminary data from the Phase 1/2a clinical trial (NCT06205706) and preclinical studies.

#### **Executive Summary**

**BI-1910** is a monoclonal antibody designed to activate the Tumor Necrosis Factor Receptor 2 (TNFR2), a promising target in cancer immunotherapy due to its role in T-cell co-stimulation.[1] [2] Preclinical data suggested that combining **BI-1910** with an anti-PD-1 therapy could produce additive anti-tumor effects, providing a strong rationale for clinical evaluation with pembrolizumab.[2][3] While the monotherapy arm of the Phase 1/2a trial has yielded preliminary safety and efficacy data, the combination arm is still in its early stages, and clinical efficacy results have not yet been publicly disclosed. BioInvent has paused the development of **BI-1910** to prioritize another asset, BI-1808.[4][5]

#### **Mechanism of Action**

**BI-1910** functions as a TNFR2 agonist. By binding to and activating TNFR2 on immune cells, particularly CD4+ and CD8+ T cells, it enhances their proliferation and anti-tumor activity.[1][4]



Pembrolizumab is an immune checkpoint inhibitor that blocks the interaction between the PD-1 receptor on T cells and its ligands (PD-L1 and PD-L2) on tumor cells.[6][7][8] This blockade releases the "brakes" on the immune system, enabling T cells to recognize and attack cancer cells.[6][9]

The combination of **BI-1910** and pembrolizumab is hypothesized to provide a synergistic antitumor effect by simultaneously stimulating T-cell activity through TNFR2 agonism and removing inhibitory signals via PD-1 blockade.



Click to download full resolution via product page

**Figure 1:** Signaling pathways of **BI-1910** and Pembrolizumab.



# Efficacy Data BI-1910 Monotherapy

Preliminary data from the Phase 1 dose-escalation portion (Part A) of the NCT06205706 trial have been presented. These findings primarily focus on safety and early signs of efficacy.

| Efficacy Endpoint                    | Patient Cohort 1               | Patient Cohort 2                                                                                           |
|--------------------------------------|--------------------------------|------------------------------------------------------------------------------------------------------------|
| Number of Evaluable/Treated Patients | 12                             | 26                                                                                                         |
| Best Clinical Response               | 6 patients with stable disease | 12 patients with stable disease                                                                            |
| Notable Adverse Events               | None reported                  | Treatment was well-tolerated, with no dose-limiting toxicities. Fatigue was the most common adverse event. |
| Citation(s)                          | [3][4][10][11][12]             | [5]                                                                                                        |

#### **BI-1910** in Combination with Pembrolizumab

As of the latest available updates, the combination therapy arm (Part B) of the Phase 1/2a trial has been initiated, but no clinical efficacy data, such as Objective Response Rate (ORR) or Progression-Free Survival (PFS), has been released.[10][11] Preclinical studies in murine tumor models showed that the combination of a **BI-1910** surrogate with an anti-PD-1 antibody resulted in additive anti-tumor activity.[2][3]

### **Experimental Protocols**

The clinical evaluation of **BI-1910** as a monotherapy and in combination with pembrolizumab is being conducted under the Phase 1/2a trial NCT06205706.[13][14][15]

#### **Study Design**

This is a multi-center, open-label, dose-escalation trial with expansion cohorts.[14][15]

 Phase 1: Designed to evaluate the safety and tolerability of BI-1910 and to determine the recommended Phase 2 dose (RP2D).



- Part A (Monotherapy): Dose escalation of **BI-1910** as a single agent.[14][15]
- Part B (Combination): Dose escalation of BI-1910 in combination with a standard dose of pembrolizumab.[14][15]
- Phase 2a: Intended to further assess the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary anti-tumor activity of BI-1910 at the RP2D, both as a monotherapy (Part A) and in combination with pembrolizumab (Part B) in specific tumor cohorts.[14][15]

#### **Patient Population**

The study enrolls patients with advanced or metastatic solid tumors who have progressed after standard therapy.[14][15]

#### **Treatment Administration**

- BI-1910: Administered as an intravenous (IV) infusion every three weeks.[2]
- Pembrolizumab: Administered as a 400 mg IV infusion every six weeks.[2]

#### **Key Assessments**

- Safety and Tolerability: Monitored throughout the study.
- Efficacy: Assessed by Objective Response Rate (ORR), Duration of Response (DoR), and Progression-Free Survival (PFS) according to RECIST v1.1 and iRECIST criteria.[14][15]
   Response assessments are conducted every nine weeks.[2]
- Pharmacokinetics: To characterize the absorption, distribution, metabolism, and excretion of BI-1910.
- Pharmacodynamics: To evaluate the biological effects of BI-1910, including evidence of T-cell proliferation and activation.[10][11]





Click to download full resolution via product page

Figure 2: Experimental workflow of the BI-1910 Phase 1/2a trial.

#### Conclusion

BI-1910 has demonstrated a favorable safety profile and signs of biological activity as a monotherapy in early clinical studies, with stable disease being the most common response in heavily pre-treated patients with advanced solid tumors.[5] The combination with pembrolizumab is supported by a strong preclinical rationale, aiming to leverage dual mechanisms of immune activation. However, a definitive comparison of the efficacy of the combination versus monotherapy is not yet possible due to the absence of clinical data for the combination arm. Further results from the NCT06205706 trial will be crucial to understanding the full therapeutic potential of BI-1910, should its development be resumed in the future.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Facebook [cancer.gov]
- 2. bioinvent.com [bioinvent.com]
- 3. BioInvent to Present Phase 1 Clinical Data for BI-1910, a TNFR2 Agonist for the Treatment of Solid Tumors, at SITC BioSpace [biospace.com]
- 4. trial.medpath.com [trial.medpath.com]
- 5. BioInvent's BI-1910 Data Validates TNFR2 as a Novel Immunotherapy Approach in Advanced Solid Tumors: Phase 1 Data at SITC 2025 - BioSpace [biospace.com]
- 6. keytrudahcp.com [keytrudahcp.com]
- 7. Pembrolizumab Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of action of Pembrolizumab? [synapse.patsnap.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. BioInvent announces promising data for BI-1910 as single agent from Phase 1 study in solid tumors | BioInvent [bioinvent.com]
- 11. BI-1910 | BioInvent [bioinvent.com]
- 12. firstwordpharma.com [firstwordpharma.com]
- 13. clinicaltrials.eu [clinicaltrials.eu]
- 14. BI-1910 as a Single Agent and in Combination With Pembrolizumab for the Treatment of Advanced Solid Tumors [ctv.veeva.com]
- 15. clinicaltrial.be [clinicaltrial.be]
- To cite this document: BenchChem. [BI-1910: A Comparative Analysis of Efficacy in Combination with Pembrolizumab versus Monotherapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15604077#bi-1910-efficacy-in-pembrolizumab-combination-vs-monotherapy]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com